molecular formula C12H14O3 B14371496 1-(3,4-Dimethoxyphenyl)but-3-en-2-one CAS No. 90293-78-0

1-(3,4-Dimethoxyphenyl)but-3-en-2-one

Cat. No.: B14371496
CAS No.: 90293-78-0
M. Wt: 206.24 g/mol
InChI Key: ZUSBCIIDRLREIE-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O3 It is characterized by the presence of a butenone group attached to a 3,4-dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)but-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with methyl vinyl ketone in the presence of a base such as sodium hydroxide. This reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)but-1-ene
  • 1-(3,4-Dimethoxyphenyl)prop-2-en-1-one
  • 3,4-Dimethoxyphenethylamine

Comparison: 1-(3,4-Dimethoxyphenyl)but-3-en-2-one is unique due to its specific structural features, such as the butenone group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it valuable for specific applications .

Properties

CAS No.

90293-78-0

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C12H14O3/c1-4-10(13)7-9-5-6-11(14-2)12(8-9)15-3/h4-6,8H,1,7H2,2-3H3

InChI Key

ZUSBCIIDRLREIE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C=C)OC

Origin of Product

United States

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